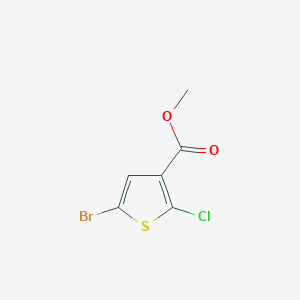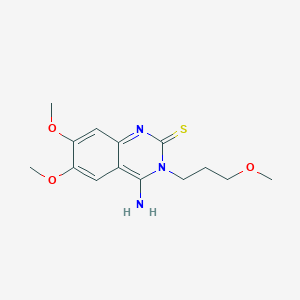
4-Amino-6,7-dimethoxy-3-(3-methoxypropyl)quinazoline-2-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-6,7-dimethoxy-3-(3-methoxypropyl)quinazoline-2-thione, also known as ADMQT, is a quinazoline derivative that has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit a range of biochemical and physiological effects, making it a promising tool for investigating various biological processes.
Aplicaciones Científicas De Investigación
Introduction to Quinazoline Derivatives
Quinazoline derivatives, including compounds like 4-Amino-6,7-dimethoxy-3-(3-methoxypropyl)quinazoline-2-thione, play a crucial role in medicinal chemistry due to their wide range of biological properties. These compounds are part of the quinazoline and quinazolinone class, which are heterocyclic compounds found in over 200 naturally occurring alkaloids. The structural stability and versatility of quinazoline derivatives allow for the synthesis of novel compounds with potential as medicinal agents. Their applications span across various therapeutic areas including anticancer, antibacterial, anti-inflammatory, and more (Tiwary et al., 2016).
Anticancer Applications
Quinazoline derivatives have been extensively studied for their anticancer properties. They are known to inhibit the epidermal growth factor receptor (EGFR), which plays a significant role in the proliferation of cancer cells. Over the years, a plethora of quinazoline compounds have been synthesized and evaluated for their effectiveness against various types of cancer. Recent patents and research highlight the development of novel quinazoline compounds as potent anticancer agents, demonstrating significant activity against different cancer targets (Ravez et al., 2015).
Antimicrobial and Anti-inflammatory Properties
Beyond their anticancer potential, quinazoline derivatives exhibit a broad spectrum of antimicrobial and anti-inflammatory activities. These compounds have been shown to possess antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The diversity of biological activities associated with quinazoline derivatives is attributed to their ability to be structurally modified, allowing for the targeting of specific biochemical pathways (Shang et al., 2018).
Optoelectronic Applications
Interestingly, quinazoline derivatives also find applications in the field of optoelectronics. Research into the synthesis and application of quinazoline derivatives for electronic devices has revealed their potential in luminescent elements, photoelectric conversion elements, and image sensors. The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems has been shown to be valuable for the creation of novel optoelectronic materials, demonstrating the versatile nature of quinazoline derivatives beyond pharmaceutical applications (Lipunova et al., 2018).
Propiedades
IUPAC Name |
4-amino-6,7-dimethoxy-3-(3-methoxypropyl)quinazoline-2-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3S/c1-18-6-4-5-17-13(15)9-7-11(19-2)12(20-3)8-10(9)16-14(17)21/h7-8H,4-6,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNHWTFVYIDPKJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C(=C2C=C(C(=CC2=NC1=S)OC)OC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-6,7-dimethoxy-3-(3-methoxypropyl)quinazoline-2-thione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


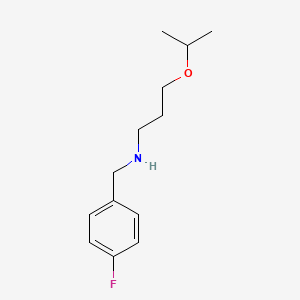
![2-(1H-benzo[d]imidazol-1-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2554713.png)

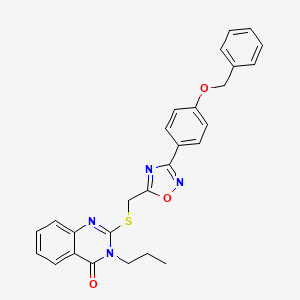
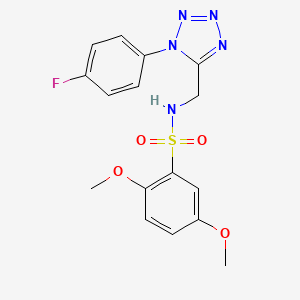

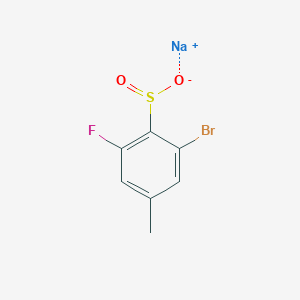

![N-(4-chlorophenyl)-4-[2-(cyclopentylamino)-2-oxoethyl]-3-oxopiperazine-1-carboxamide](/img/structure/B2554727.png)
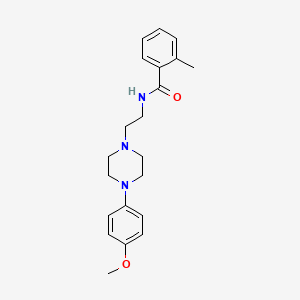
![(E)-N-(2-(methylthio)benzo[d]thiazol-6-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2554729.png)
![1,1,2,2-Tetrafluoro-6-azaspiro[2.5]octane hydrochloride](/img/structure/B2554730.png)
